Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester
Overview
Description
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester is a chemical compound with the molecular formula C18H10Br4O8 and a molecular weight of 673.9 g/mol. This compound appears as a white crystalline powder that is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester typically involves the esterification of butanedioic acid with 2,4-dibromo-6-carboxyphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is usually heated under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of dibromoquinones.
Reduction: Formation of dibromoalcohols.
Substitution: Formation of various substituted phenyl esters.
Scientific Research Applications
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester has a wide range of scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to cross-link hemoglobin beta chains.
Industry: Widely used in the production of flame-retardant materials, including plastics, textiles, and electronics.
Mechanism of Action
The mechanism by which Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester exerts its effects involves the formation of a stable char layer on the surface of materials, which acts as a barrier to heat and oxygen. This char layer prevents the spread of flames and reduces the release of flammable gases. The compound also interacts with molecular targets such as hemoglobin beta chains, leading to cross-linking and stabilization of the protein structure.
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol S (TBBPS): Similar flame retardant properties but with different solubility characteristics.
Hexabromocyclododecane (HBCD): Another flame retardant with a different chemical structure and mechanism of action.
Decabromodiphenyl ether (DecaBDE): Used in similar applications but has different environmental and health impacts.
Uniqueness
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester is unique due to its high bromine content, which provides superior flame retardant properties compared to other compounds. Its ability to form stable char layers and cross-link proteins makes it particularly effective in enhancing the fire resistance of materials.
Properties
CAS No. |
71337-52-5 |
---|---|
Molecular Formula |
C18H10Br4O8 |
Molecular Weight |
673.9 g/mol |
IUPAC Name |
3,5-dibromo-2-[4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobutanoyl]oxybenzoic acid |
InChI |
InChI=1S/C18H10Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h3-6H,1-2H2,(H,25,26)(H,27,28) |
InChI Key |
MRDWEURGLFYDAO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(=O)CCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(=O)CCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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